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Compound of Interest

Compound Name: Basic Red 14

Cat. No.: B1583731 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the potential use of Basic Red 14
as a fluorescent probe in live-cell imaging applications. Due to the limited availability of data on

Basic Red 14 in biological systems, the following protocols are adapted from general live-cell

imaging methodologies and should be considered as a starting point for experimental design.

Crucially, users must perform thorough validation, particularly concerning cytotoxicity, for their

specific cell types and experimental conditions.

Introduction to Basic Red 14
Basic Red 14, also known as C.I. 48016, is a cationic dye belonging to the methine class.[1] It

presents as a dark red powder and is soluble in water.[1][2] Historically, its applications have

been predominantly in the textile industry and for forensic purposes, such as enhancing the

visualization of latent fingerprints on non-fluorescent, multicolored surfaces.[2][3] Its fluorescent

properties, specifically its red fluorescence under green light excitation, suggest its potential as

a probe for live-cell microscopy.[4]

Properties of Basic Red 14
A summary of the known chemical and spectral properties of Basic Red 14 is presented below.

These properties are essential for designing appropriate imaging setups.
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Property Value Reference

Chemical Name

2-[2-[4-[(2-

cyanoethyl)methylamino]pheny

l]ethenyl]-1,3,3-trimethyl-3H-

Indolium, chloride

[4]

CAS Number 12217-48-0 [5][6]

Molecular Formula C23H26ClN3 [5][6]

Molecular Weight 379.93 g/mol [1][6]

Appearance Dark red powder or liquid [2]

Solubility
Soluble in water (40 g/L at

40°C)
[1][2]

Excitation Maximum ~530 nm (Green Light) [4]

Emission Maximum >590 nm (Red Light) [4]

Hypothetical Applications in Live-Cell Imaging
Given its cationic nature, Basic Red 14 may preferentially accumulate in organelles with a

negative membrane potential, such as mitochondria. This suggests potential applications in:

Mitochondrial Staining: Visualizing mitochondrial morphology and distribution in living cells.

Cell Viability and Health Assessment: Changes in mitochondrial membrane potential are

often linked to cell health and apoptosis.

High-Content Screening: As a potential marker for mitochondrial function in drug discovery

screens.

It is imperative to experimentally determine the subcellular localization of Basic Red 14.

Experimental Protocols
The following are detailed protocols that should be adapted and optimized for your specific

experimental needs.
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Materials: Basic Red 14 powder, Dimethyl sulfoxide (DMSO) or distilled water (dH₂O), sterile

microcentrifuge tubes.

Procedure:

Prepare a 1 mM stock solution of Basic Red 14 by dissolving the appropriate amount of

powder in high-quality DMSO or dH₂O. For example, for a 1 mM stock solution, dissolve

0.38 mg of Basic Red 14 in 1 mL of solvent.

Vortex thoroughly to ensure complete dissolution.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the stock solution at -20°C, protected from light.

This protocol provides a general guideline for staining adherent cells.

Cell Preparation Staining Imaging

Culture cells on
glass-bottom dish

Prepare staining solution
in pre-warmed medium

Replace culture medium
with staining solution

Incubate at 37°C, 5% CO2
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Image using fluorescence
microscope

Click to download full resolution via product page

Caption: General workflow for live-cell staining.

Materials: Cells cultured on a glass-bottom dish or chamber slide, complete cell culture

medium, pre-warmed live-cell imaging medium (e.g., phenol red-free medium), Basic Red
14 stock solution.

Procedure:

Culture cells to the desired confluency (typically 50-70%).

Prepare a working solution of Basic Red 14 by diluting the stock solution in pre-warmed

live-cell imaging medium. A starting concentration range of 100 nM to 1 µM is
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recommended for initial optimization.

Remove the culture medium from the cells and gently wash once with pre-warmed

medium.

Add the staining solution to the cells.

Incubate the cells for 15-60 minutes at 37°C and 5% CO₂.[7] The optimal incubation time

should be determined experimentally.

After incubation, remove the staining solution and wash the cells two to three times with

pre-warmed live-cell imaging medium to reduce background fluorescence.[7][8]

Add fresh, pre-warmed live-cell imaging medium to the cells.

Proceed immediately to imaging on a fluorescence microscope equipped with appropriate

filters for green excitation and red emission. Use the lowest possible laser power and

exposure time to minimize phototoxicity.[8]

It is crucial to assess the toxicity of Basic Red 14 on the cells being studied.[9] The following

protocol describes a standard live/dead cytotoxicity assay.
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Cell Treatment
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Caption: Workflow for a live/dead cytotoxicity assay.
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Materials: Cells, 96-well plate, Basic Red 14, live/dead viability/cytotoxicity kit (e.g.,

containing Calcein-AM and Ethidium Homodimer-1).

Procedure:

Seed cells in a 96-well plate at a density that will result in ~80% confluency at the time of

the assay.

Allow cells to adhere overnight.

Prepare serial dilutions of Basic Red 14 in complete culture medium. It is advisable to test

a broad range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control

(medium with the same concentration of DMSO as the highest Basic Red 14
concentration) and a positive control for cell death (e.g., treatment with a known cytotoxic

agent like digitonin or staurosporine).

Replace the medium in the wells with the medium containing the different concentrations

of Basic Red 14.

Incubate the plate for a period relevant to your planned imaging experiments (e.g., 2, 6,

12, or 24 hours).

Prepare the live/dead staining solution according to the manufacturer's protocol.

Remove the treatment medium, wash the cells gently with PBS, and add the live/dead

staining solution.

Incubate for 30-45 minutes at room temperature, protected from light.[10]

Image the cells using a fluorescence microscope with appropriate filter sets for the live

(green) and dead (red) stains.

Quantify the number of live and dead cells in multiple fields of view for each condition.

Calculate the percentage of viable cells for each concentration of Basic Red 14.

Data Presentation
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Quantitative data should be summarized in tables for clear interpretation and comparison.

Table 1: Hypothetical Cytotoxicity of Basic Red 14 on HeLa Cells after 24-hour Exposure

Basic Red 14 Concentration (µM) % Cell Viability (Mean ± SD)

0 (Vehicle Control) 98.2 ± 1.5

0.1 97.5 ± 2.1

1 95.3 ± 3.4

10 85.1 ± 5.2

50 42.6 ± 7.8

100 15.9 ± 4.3

Table 2: Hypothetical Subcellular Localization of Basic Red 14

Organelle Marker
Co-localization (Pearson's
Coefficient)

Conclusion

MitoTracker™ Green 0.85
Strong co-localization with

mitochondria

LysoTracker™ Green 0.21
Weak co-localization with

lysosomes

ER-Tracker™ Green 0.15
No significant co-localization

with ER

Hoechst 33342 0.05
No co-localization with the

nucleus

Troubleshooting
High Background Fluorescence: Reduce the concentration of Basic Red 14, decrease the

incubation time, or increase the number of wash steps after staining.[8] Using a phenol red-

free imaging medium can also significantly reduce background.
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Weak Signal: Increase the concentration of Basic Red 14, increase the incubation time, or

use a more sensitive detector on the microscope.

Phototoxicity: Use the lowest possible laser power and exposure time.[11] Consider using an

anti-fade mounting medium for live cells if long-term imaging is required.[8]

No Staining: Verify the preparation of the Basic Red 14 stock solution. Ensure that the cells

are healthy and that the imaging medium is at the correct pH.
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Caption: Hypothetical pathway involving mitochondria.
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Caption: Decision workflow for staining optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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